molecular formula C10H14O2 B068010 3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one CAS No. 182699-77-0

3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one

Cat. No. B068010
CAS RN: 182699-77-0
M. Wt: 166.22 g/mol
InChI Key: NQWBFQXRASPNLB-CIUDSAMLSA-N
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Description

“3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one” is a chemical compound with the molecular formula C10H14O . It is also known by other names such as p-Mentha-3,8-diene, 3,9-epoxy-, Menthofuran, Menthofurane, 3,9-Epoxy-p-mentha-3,8-diene, 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran, and 4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.2176 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Wine Aroma : Wine lactone is identified as a significant contributor to the aroma of certain white wine varieties, characterized by a coconut, woody, and sweet odor (Guth, 1997). It is formed hydrolytically in wine from precursors such as racemic dimethylhydroxyoctadienoic acid and is influenced by factors like pH and temperature (Giaccio et al., 2011).

  • Biosynthesis by Fungi : Pleurotus sapidus, a type of fungus, can biosynthesize wine lactone, demonstrating the capability of certain fungi to produce complex monoterpenoids (Trapp et al., 2019).

  • Chemical Synthesis and Medicinal Applications : Wine lactone has been synthesized and investigated for its potential medicinal applications. For instance, derivatives containing the wine lactone unit have been evaluated for antibacterial activities and inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, showing promising results (Budak et al., 2017). Additionally, its derivatives have been assessed for anticancer properties (Terzioğlu & Gürsoy, 2003).

  • Chemical Reactions : Various chemical reactions involving wine lactone, such as Diels-Alder reactions, have been explored to produce phenanthrene derivatives, contributing to the field of organic synthesis (Giuffrida et al., 1994).

  • Stereochemistry : The stereochemistry of wine lactone has been a subject of research, with studies focusing on determining the configuration of its isomers, which is crucial for understanding its sensory properties (Guth, 1996).

properties

IUPAC Name

(3S,3aS,7aR)-3,6-dimethyl-3a,4,5,7a-tetrahydro-3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h5,7-9H,3-4H2,1-2H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWBFQXRASPNLB-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(=CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CCC(=C[C@@H]2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316705
Record name (-)-Wine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182699-77-0
Record name (-)-Wine lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182699-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182699770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Wine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WINE LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBI72OD596
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one
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Reactant of Route 6
3a,4,5,7a-Tetrahydro-3,6-dimethylbenzofuran-2(3h)-one

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